molecular formula C27H34N2O7 B2459444 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine CAS No. 1491139-18-4

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine

Cat. No.: B2459444
CAS No.: 1491139-18-4
M. Wt: 498.576
InChI Key: WUAUEDCPASXHOJ-UHFFFAOYSA-N
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Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine is a complex organic molecule known for its unique structure and a wide array of applications in various fields such as chemistry, biology, medicine, and industry. This compound's distinctive molecular configuration allows it to participate in numerous chemical reactions and interact with biological systems in specific ways, making it a subject of significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine generally involves multiple steps. One common approach includes:

  • Formation of the benz[a]heptalene core: This can be achieved through cyclization reactions that often involve a series of condensation and reduction steps, using precursors like substituted benzaldehydes and cyclic ketones.

  • Introduction of functional groups: The acetylamino and methoxy groups can be added through nitration, reduction, and alkylation reactions.

  • Coupling with leucine: Finally, the benz[a]heptalene intermediate is coupled with leucine using peptide bond formation techniques, typically involving carbodiimide reagents under mild conditions.

Industrial Production Methods

For industrial-scale production, process optimization is crucial. High-yield and cost-effective synthetic routes are preferred, often employing catalysts to enhance reaction rates and selectivity. Reactor design, solvent choice, and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine can undergo several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to produce various derivatives, often involving the formation of carboxylic acids or other oxidized functional groups.

  • Reduction: Selective reduction reactions can be used to modify the ketone group or other oxidizable components.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule, altering its properties.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substituents: Such as halogens or alkyl groups, can be introduced using reagents like halides (e.g., NaCl) or alkylating agents (e.g., alkyl bromides).

Major Products

The major products from these reactions depend on the conditions and reagents used, but can include various oxidized or reduced derivatives, substituted analogs, and complexed forms with other molecules.

Scientific Research Applications

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine has numerous scientific research applications:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Applied in the development of advanced materials, such as polymers and nanostructures.

Mechanism of Action

The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine is often linked to its ability to interact with specific molecular targets:

  • Molecular targets: This compound can bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways involved: Its activity can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]phenylalanine

Highlighting Uniqueness

The uniqueness of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine lies in its specific functional groups and the steric effects they impart, affecting its reactivity and interaction with biological systems. Unlike its similar counterparts, the leucine moiety in this compound may confer unique properties, influencing its biological activity and industrial applications.

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-14(2)11-21(27(32)33)29-20-10-8-17-18(13-22(20)31)19(28-15(3)30)9-7-16-12-23(34-4)25(35-5)26(36-6)24(16)17/h8,10,12-14,19,21H,7,9,11H2,1-6H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUEDCPASXHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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